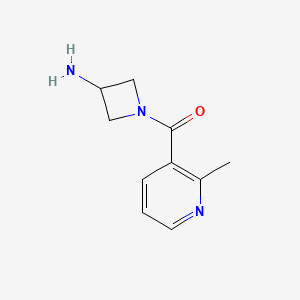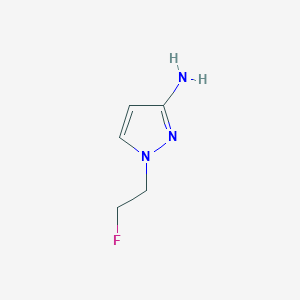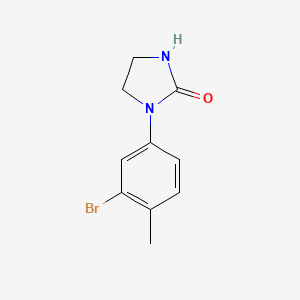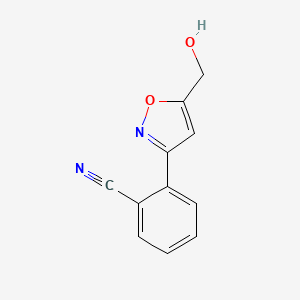
2-Bromo-6-chloro-3,4-difluorophenol
Overview
Description
“2-Bromo-6-chloro-3,4-difluorophenol” is a chemical compound with the molecular formula C6H2BrClF2O . It is used in laboratory settings .
Molecular Structure Analysis
The InChI code for “2-Bromo-6-chloro-3,4-difluorophenol” is 1S/C6H2BrClF2O/c7-4-5(10)3(9)1-2(8)6(4)11/h1,11H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-6-chloro-3,4-difluorophenol” is 243.43 . It is a liquid or low melting point solid .Scientific Research Applications
Life Science Research
2-Bromo-6-chloro-3,4-difluorophenol: is utilized in life science research for its potential role in the synthesis of complex organic compounds. Its unique halogenated structure makes it a valuable reagent in the creation of bioactive molecules that could be used in drug discovery and biological studies .
Material Science
In material science, this compound serves as a precursor in the development of new materials. Its incorporation into polymers and coatings can impart desirable properties such as resistance to degradation, thermal stability, and improved mechanical strength .
Chemical Synthesis
The compound is instrumental in chemical synthesis, where it is used as a building block for synthesizing various organic compounds. Its reactivity with other organic and inorganic substances allows for the creation of a wide range of chemicals with potential applications in pharmaceuticals and agrochemicals .
Chromatography
2-Bromo-6-chloro-3,4-difluorophenol: can be used as a standard or reference compound in chromatographic methods. Its distinct chemical signature helps in the calibration of equipment and the validation of analytical methods used in the separation of complex mixtures .
Analytical Research
In analytical research, this compound’s unique structure is exploited for the development of analytical reagents and sensors. It can be used to detect, quantify, and study various chemical and biological substances due to its specific interaction with different analytes .
Biopharma Production
The halogenated phenol is also relevant in biopharma production. It may be involved in the synthesis of intermediates and active pharmaceutical ingredients (APIs) due to its reactive halogen groups, which are often key in the construction of complex drug molecules .
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-chloro-3,4-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O/c7-4-5(10)3(9)1-2(8)6(4)11/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKZHJHAFTQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)Br)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-chloro-3,4-difluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




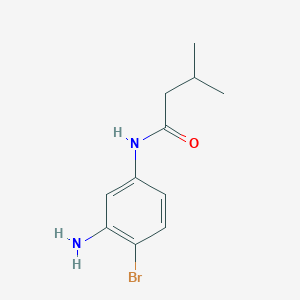

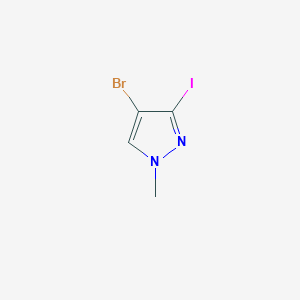


![N-[(2-bromo-3-fluorophenyl)methyl]cyclopropanamine](/img/structure/B1450418.png)
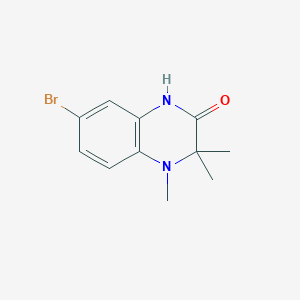
amine](/img/structure/B1450420.png)

